

2,4-Dibromo-5-hydroxybenzaldehyde CAS number and molecular weight

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Compound of Interest

Compound Name:	2,4-Dibromo-5-hydroxybenzaldehyde
Cat. No.:	B1308521

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An In-Depth Technical Guide to 2,4-Dibromo-5-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 3111-51-1[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Formula: C₇H₄Br₂O₂[\[1\]](#)[\[3\]](#)

Molecular Weight: 279.91 g/mol [\[1\]](#)[\[2\]](#)

Physicochemical Properties

Property	Value	Source
Molecular Weight	279.91 g/mol	[1] [2]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1] [3]
CAS Number	3111-51-1	[1] [2] [3] [4]
Storage Temperature	4°C, under nitrogen	[1] [3]
Purity	≥98%	[1] [3]

Introduction and Applications

2,4-Dibromo-5-hydroxybenzaldehyde is a brominated aromatic aldehyde. While comprehensive biological data for this specific compound is limited in publicly available literature, its structural analogs have demonstrated significant bioactivity, suggesting its potential as a scaffold in medicinal chemistry. It is known to be used in the synthesis of the c-Met receptor tyrosine kinase inhibitor, LY-2801653.^[1] Additionally, it is listed as an impurity of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor.

Synthesis

A general method for the synthesis of brominated hydroxybenzaldehydes involves the direct bromination of a hydroxybenzaldehyde precursor. For instance, the synthesis of the related compound 2-bromo-5-hydroxybenzaldehyde is achieved through the bromination of 3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis of 2-bromo-5-hydroxybenzaldehyde (Analog)

This protocol describes the synthesis of a structural analog, 2-bromo-5-hydroxybenzaldehyde, and is provided for illustrative purposes.

- **Reaction Setup:** In a four-necked, round-bottomed flask equipped with an overhead stirrer, temperature probe, dropping funnel, and condenser, suspend 3-hydroxybenzaldehyde in dichloromethane (CH_2Cl_2).
- **Dissolution:** Heat the mixture to 35-40°C to facilitate the complete dissolution of the starting material.
- **Bromine Addition:** Slowly add bromine dropwise through the addition funnel. The rate of addition should be controlled to maintain the reaction temperature between 35-38°C.
- **Reaction:** After the complete addition of bromine, continue stirring the reaction mixture at 35°C overnight.
- **Work-up:** Cool the reaction mixture and collect the precipitated solid by filtration. Wash the filter cake with a cold mixture of n-heptane and dichloromethane.

- Drying: Dry the resulting solid under a vacuum at room temperature to yield the final product.

Biological Context from Structural Analogs

Due to the limited specific biological data on **2,4-Dibromo-5-hydroxybenzaldehyde**, this section details the activities of structurally similar compounds to provide a broader context for potential research and development.

Anticancer and Antimicrobial Activities of 2-Bromo-5-hydroxybenzaldehyde Derivatives

Derivatives of the closely related 2-bromo-5-hydroxybenzaldehyde have shown potential as anticancer and antimicrobial agents.^[5] For example, certain benzyloxybenzaldehyde analogs have been investigated for their cytotoxic effects against various cancer cell lines.^[5]

Anti-inflammatory Properties of Brominated Salicylaldehyde Derivatives

Derivatives of 5-bromosalicylaldehyde, another structural analog, have been shown to possess anti-inflammatory properties. The hydrazone derivative, in particular, has demonstrated potent protease inhibition activity.

Derivative of 5-Bromosalicylaldehyde	Protease Inhibition IC ₅₀ (mg/mL)
Ethyl Ester	0.07
Hydrazide	0.05
Hydrazone	0.04
Acetylsalicylic Acid (Standard)	0.4051 ± 0.0026

This data is for derivatives of a structural analog and is presented for comparative purposes.

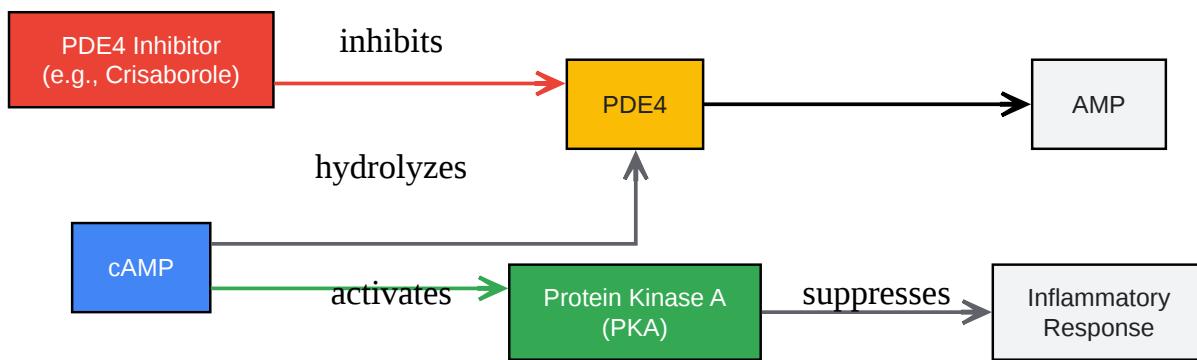
Signaling Pathways of Related Compounds

While no specific signaling pathways have been elucidated for **2,4-Dibromo-5-hydroxybenzaldehyde**, research on its analogs provides valuable insights into potential

mechanisms of action.

PDE4 Inhibition Pathway (Related to Crisaborole)

2-Bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a PDE4 inhibitor.^[6] PDE4 inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn suppresses the inflammatory response.

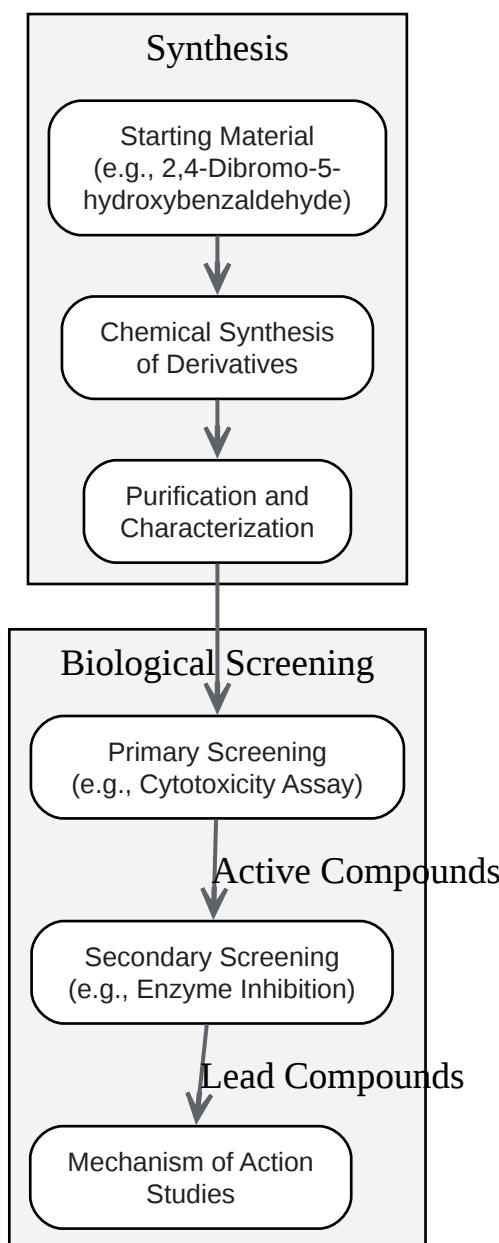


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Mechanism of PDE4 Inhibition

Experimental Workflows

The following diagram illustrates a general workflow for the evaluation of the biological activity of synthesized compounds, which would be applicable to derivatives of **2,4-Dibromo-5-hydroxybenzaldehyde**.



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General Workflow for Biological Evaluation

Conclusion

2,4-Dibromo-5-hydroxybenzaldehyde is a valuable chemical intermediate, particularly in the synthesis of kinase inhibitors. While direct biological data on this compound is scarce, the diverse activities of its structural analogs in areas such as cancer, inflammation, and infectious diseases highlight the potential of this chemical scaffold. Further research into the biological

effects of **2,4-Dibromo-5-hydroxybenzaldehyde** and its derivatives is warranted to explore its therapeutic potential.

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